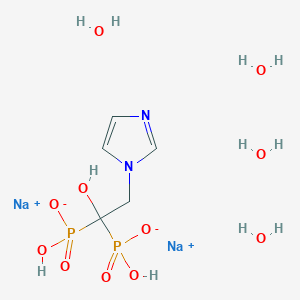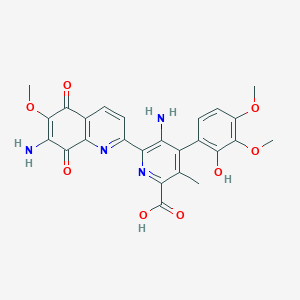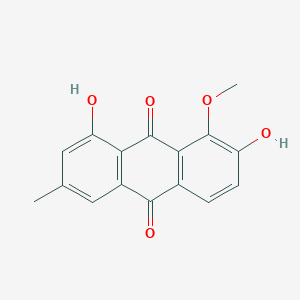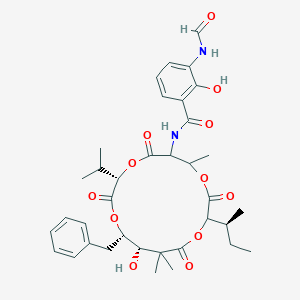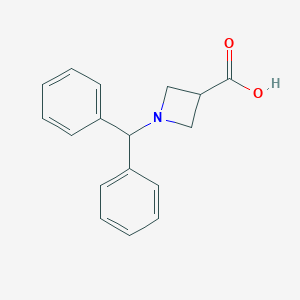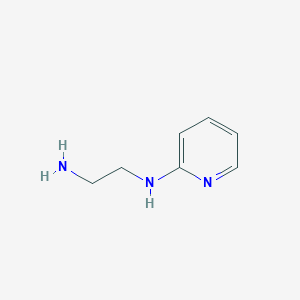
N1-(Pyridin-2-yl)ethane-1,2-diamine
Descripción general
Descripción
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H11N3 . It is also known by other names such as “N-2-Pyridinyl-1,2-ethanediamine”, “N’-pyridin-2-ylethane-1,2-diamine”, and "N-PYRIDIN-2-YL-ETHANE-1,2-DIAMINE" .
Physical And Chemical Properties Analysis
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is a liquid at 20°C . It has a molecular weight of 137.18 g/mol . It has a boiling point of 90°C at 0.09 mmHg and a flash point of 131°C . It should be stored under inert gas and in a dark place .Aplicaciones Científicas De Investigación
Use in Synthetic Chemistry
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is used in synthetic chemistry as a ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The compound’s ability to donate a pair of electrons makes it an effective ligand.
Use in Photodynamic Therapy
The compound has been identified as an effective complexing agent for several metal ions, such as Mn(II), Mn(III), Fe(III), and Ru(III) . This property is particularly useful in the development of photodynamic therapy (PDT) for cancer treatment. In PDT, light-sensitive compounds are activated by light to produce a form of oxygen that can kill nearby cells, making it a useful strategy for cancer treatment .
Use in Pharmaceutical Research
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is also used in pharmaceutical research . For example, it’s a component of Pyrilamine, a first-generation antihistamine. Antihistamines are drugs that treat allergic rhinitis and other allergies .
Use in Organic Synthesis
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is used in the synthesis of DPEDA pyridine analogs and related C2-symmetric organocatalysts . This process involves a stereospecific diaza-Cope rearrangement .
Use in Pharmaceutical Development
The compound is a component of several pharmacophores, which are parts of a molecular structure that have a specific interaction with a certain biological target . N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, for example, have significant biological and therapeutic value .
Use in Medical Research
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is used in medical research, particularly in the study of fibrosis . It’s a component of certain inhibitors that can reduce collagen deposition, which is a key factor in the development of fibrosis .
Use in Ligand Synthesis
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is used in the synthesis of N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine . This compound is a ligand that can bind to a central metal atom to form a coordination complex .
Use in the Synthesis of Tetrakis Compounds
The compound is used in the synthesis of N,N,N’,N’-Tetrakis(2-pyridinylmethyl)-1,2-ethanediaminium . This compound has unique structures and functions, making it valuable in various areas of research .
Use in the Synthesis of N,N-Dimethyl Compounds
“N1-(Pyridin-2-yl)ethane-1,2-diamine” is used in the synthesis of N,N-dimethyl-1,2-ethanediamine . This compound has various applications in chemical synthesis .
Safety And Hazards
“N1-(Pyridin-2-yl)ethane-1,2-diamine” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, skin should be washed thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If it gets on the skin, it should be washed with plenty of water (P302 + P352). If eye irritation persists, medical advice or attention should be sought (P337 + P313). If it gets in the eyes, they should be rinsed cautiously with water for several minutes. Contact lenses should be removed if present and easy to do, and rinsing should continue (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, medical advice or attention should be sought (P332 + P313) .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXIJJQIJKFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328456 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(Pyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
74764-17-3 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)amino]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

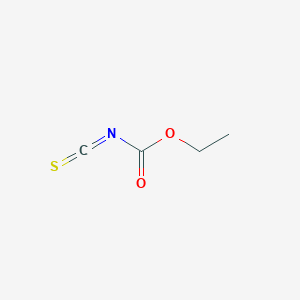
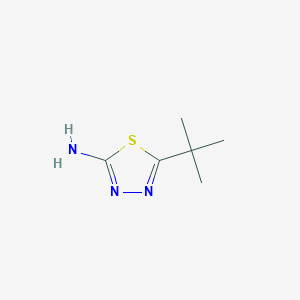
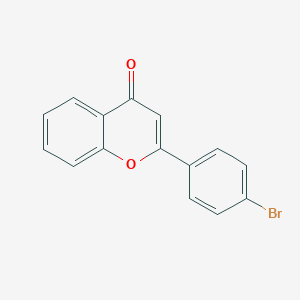
![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)

